

Managing adverse events in long-term Crisaborole safety studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Crisaborole**

Cat. No.: **B606811**

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Technical Support Center: Crisaborole Long-Term Safety Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Crisaborole** in long-term safety studies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving the long-term application of **Crisaborole**.

Q1: A study participant is reporting a burning or stinging sensation at the application site. How should this be managed?

A1: Application site pain, including burning and stinging, is the most frequently reported treatment-related adverse event in long-term **Crisaborole** studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) In most cases, this sensation is mild to moderate and resolves within a day.[\[2\]](#) If a participant reports this, consider the following steps:

- **Assess Severity:** Determine the severity and duration of the discomfort.
- **Reassurance:** Inform the participant that this is a known and common side effect that is typically transient.

- Continue Treatment: In most instances, treatment can be continued. The incidence of application-site pain has been observed to decrease over time in long-term studies.[2]
- Temporary Interruption: If the sensation is severe, a temporary interruption of treatment may be considered until the symptom subsides.
- Discontinuation: Discontinuation of the study due to application site pain is rare.[1][6] However, if the symptom is intolerable or associated with a severe local reaction, discontinuation should be considered.

Q2: A participant's atopic dermatitis appears to be worsening or flaring up during treatment. What is the appropriate course of action?

A2: Worsening of atopic dermatitis has been reported as a treatment-related adverse event in some patients.[2][4][5][7][8] It is crucial to differentiate between a treatment-related flare and a natural fluctuation of the disease.

- Confirm Diagnosis: Ensure the observed skin reaction is consistent with an atopic dermatitis flare and not another condition.
- Review Application Technique: Verify that the participant is applying the ointment correctly and to all affected areas as per the protocol.
- Consider Rescue Medication: Depending on the study protocol, the use of rescue medication, such as topical corticosteroids or calcineurin inhibitors, may be permitted for managing flares.[8]
- Evaluate for Infection: Assess the site for signs of a secondary infection, which has been reported as a potential adverse event.[2][4][5][7][8]
- Follow Protocol Guidelines: Adhere to the study's specific guidelines for managing disease exacerbations, which may include criteria for treatment continuation, interruption, or discontinuation.

Q3: What should be done if a participant develops a skin infection at the application site?

A3: Application site infections are a reported treatment-related adverse event in long-term **Crisaborole** studies.[2][4][5][7][8]

- Clinical Assessment: Clinically assess the affected area to confirm the presence and type of infection (bacterial, fungal, or viral).
- Microbiological Sampling: If necessary, obtain samples for culture and sensitivity testing to guide antimicrobial therapy.
- Initiate Appropriate Treatment: Prescribe appropriate antimicrobial therapy based on the clinical diagnosis and culture results.
- Treatment Interruption: The study protocol will likely specify whether **Crisaborole** application should be temporarily interrupted in the presence of an active infection at the treatment site.
- Monitor Resolution: Closely monitor the infection until it resolves.

Q4: Are there any systemic adverse events of concern with long-term **Crisaborole** use?

A4: Long-term studies have shown that **Crisaborole** is well-tolerated with a low incidence of systemic side effects.[9][10] The majority of treatment-emergent adverse events (TEAEs) are considered unrelated to the treatment and are typically mild to moderate in severity.[2][4][8] Commonly reported non-application site TEAEs include nasopharyngitis, upper respiratory infections, cough, and fever; however, these are generally not attributed to **Crisaborole**.[4]

Quantitative Data on Adverse Events

The following tables summarize the incidence of treatment-related adverse events (TRAEs) and treatment-emergent adverse events (TEAEs) from key long-term safety studies of **Crisaborole**.

Table 1: Incidence of Most Common Treatment-Related Adverse Events (TRAEs) in Long-Term Studies

Adverse Event	Incidence in AD-303 Extension Study (48 weeks)	Incidence in Pooled Phase 3 and Extension Studies
Application Site Pain (burning/stinging)	2.3%[1][2]	2.3%[8]
Atopic Dermatitis (worsening/flare)	3.1%[2]	3.1%[8]
Application Site Infection	1.2%[2]	1.2%[8]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in Long-Term Studies

Study	Duration	Percentage of Patients with at least one TEAE	Severity of TEAEs	Relationship to Treatment	Discontinuation due to TEAEs
AD-303 Extension Study	48 weeks	65% (including pivotal studies)[2]	Most were mild (51.2%) or moderate (44.6%)[2][8]	93.1% considered unrelated to treatment[2][8]	1.7%[2][8]
Post hoc analysis of extension study	Up to 4 consecutive 28-day cycles	< 5% (treatment-related AEs) [1]	Not specified	N/A	One patient[1]

Experimental Protocols

The long-term safety of **Crisaborole** has been primarily evaluated in an open-label extension study (AD-303) following two pivotal Phase 3, vehicle-controlled studies (AD-301 and AD-302).

Study Design:

- Pivotal Studies (AD-301 & AD-302): Identically designed, 28-day, double-blind, vehicle-controlled studies.[1]
- Extension Study (AD-303): A 48-week, open-label, single-arm safety study for patients who completed the pivotal studies.[2]

Patient Population:

- Patients aged ≥ 2 years (in pivotal and initial extension studies) or ≥ 3 months (in later studies) with mild-to-moderate atopic dermatitis.[1][2][8]

Treatment Regimen:

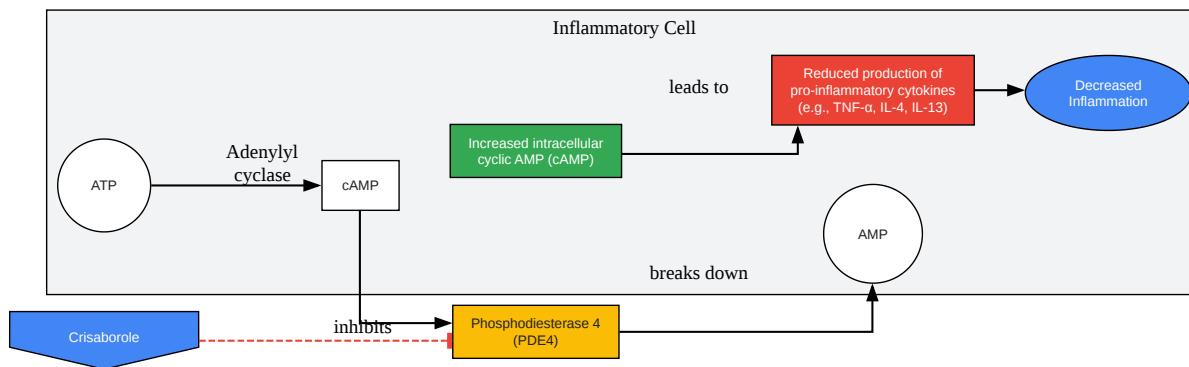
- **Crisaborole** ointment, 2%, applied topically twice daily to affected areas.[1][2]
- In the extension study, treatment was administered in 28-day cycles. Patients with an Investigator's Static Global Assessment (ISGA) score of mild or greater at the beginning of a cycle received treatment.[2][8] Patients who achieved "clear" or "almost clear" (ISGA 0 or 1) had an off-treatment period for the next 28-day cycle.[1]

Safety Assessments:

- Adverse events (AEs), including treatment-emergent AEs (TEAEs) and serious AEs, were monitored throughout the studies.[2]
- Disease severity was assessed every 4 weeks using the ISGA score.[2][8]

Visualizations

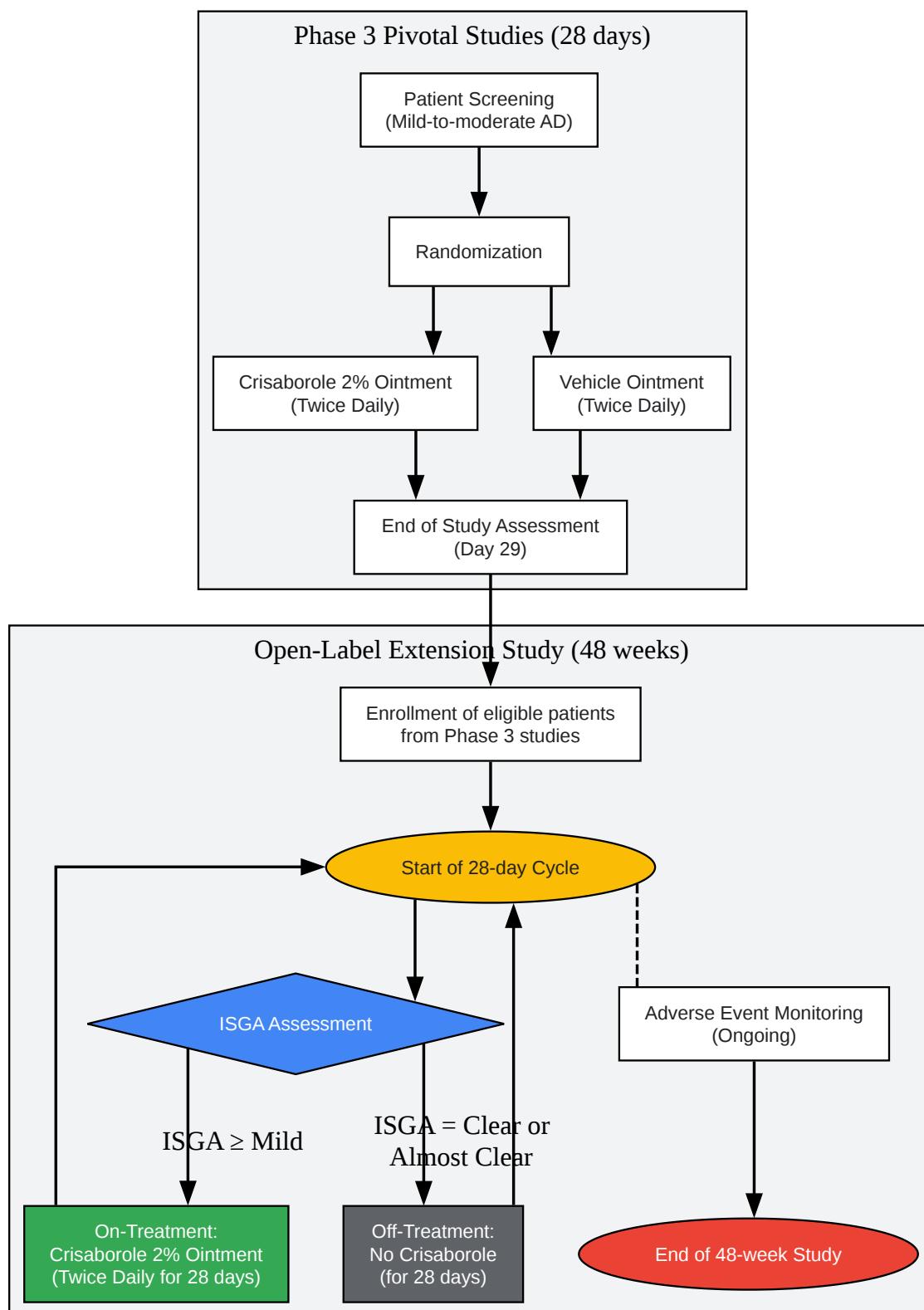
Signaling Pathway



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Caption: Mechanism of action of **Crisaborole** in reducing inflammation.

Experimental Workflow

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Caption: Workflow of long-term **Crisaborole** safety and efficacy studies.

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- To cite this document: BenchChem. [Managing adverse events in long-term Crisaborole safety studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606811#managing-adverse-events-in-long-term-crisaborole-safety-studies>

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